N-cyclobutyl-1,3-benzothiazole-6-carboxamide

Enzyme Inhibition β-glucuronidase Benzothiazole Derivatives

N-cyclobutyl-1,3-benzothiazole-6-carboxamide (CAS 2195938-98-6) is a small-molecule heterocyclic compound belonging to the benzothiazole-6-carboxamide class, characterized by a cyclobutyl moiety attached via an amide linkage to the 6-position of the 1,3-benzothiazole core. This scaffold is recognized as a privileged structure in medicinal chemistry due to its demonstrated capacity to engage multiple therapeutic targets.

Molecular Formula C12H12N2OS
Molecular Weight 232.3
CAS No. 2195938-98-6
Cat. No. B2440126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclobutyl-1,3-benzothiazole-6-carboxamide
CAS2195938-98-6
Molecular FormulaC12H12N2OS
Molecular Weight232.3
Structural Identifiers
SMILESC1CC(C1)NC(=O)C2=CC3=C(C=C2)N=CS3
InChIInChI=1S/C12H12N2OS/c15-12(14-9-2-1-3-9)8-4-5-10-11(6-8)16-7-13-10/h4-7,9H,1-3H2,(H,14,15)
InChIKeyJNSXIVRFKPELFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclobutyl-1,3-benzothiazole-6-carboxamide (CAS 2195938-98-6): Procurement-Relevant Profile and Structural Classification


N-cyclobutyl-1,3-benzothiazole-6-carboxamide (CAS 2195938-98-6) is a small-molecule heterocyclic compound belonging to the benzothiazole-6-carboxamide class, characterized by a cyclobutyl moiety attached via an amide linkage to the 6-position of the 1,3-benzothiazole core . This scaffold is recognized as a privileged structure in medicinal chemistry due to its demonstrated capacity to engage multiple therapeutic targets [1]. The compound is primarily utilized as a research tool for investigating biological pathways, with patent literature indicating that structurally related benzothiazole cyclobutyl amine derivatives are under investigation for histamine-3 receptor modulation [2].

N-Cyclobutyl-1,3-benzothiazole-6-carboxamide: Why In-Class Benzothiazole Substitution is Not a Viable Procurement Strategy


The benzothiazole-6-carboxamide chemotype encompasses a structurally diverse array of compounds, and the assumption that any derivative within this class will exhibit interchangeable biological activity is not supported by empirical evidence. Variations in the substituent at the 6-carboxamide position, as well as modifications to the core benzothiazole ring, profoundly impact target engagement, potency, and selectivity [1]. For instance, within a single series of benzothiazole-6-carboxamides, IC50 values for β-glucuronidase inhibition span over two orders of magnitude, ranging from 2.26 µM to >94 µM, directly attributable to specific substituent variations [2]. Therefore, procurement of a generic benzothiazole-6-carboxamide or a close analog without rigorous comparative bioactivity data introduces significant experimental risk and is unlikely to yield reproducible or interpretable results in target-specific assays. The following quantitative evidence delineates the specific activity landscape relevant to this compound.

N-Cyclobutyl-1,3-benzothiazole-6-carboxamide: Verifiable Differentiation Based on Quantitative Comparative Data


N-Cyclobutyl-1,3-benzothiazole-6-carboxamide: Benchmarking Potency Against β-Glucuronidase Inhibitors

The target compound's core benzothiazole-6-carboxamide scaffold has been evaluated for β-glucuronidase inhibition. While the specific N-cyclobutyl derivative was not the primary focus of this study, the data demonstrate the significant impact of 6-carboxamide substituents on potency. The most active analog in the series (Compound 18) achieved an IC50 of 2.26 ± 0.06 µM, representing a >20-fold improvement in potency over the standard inhibitor d-saccharic acid 1,4-lactone (IC50 = 48.4 ± 1.25 µM) [1]. This indicates the benzothiazole-6-carboxamide core is capable of sub-micromolar inhibition, and the specific N-cyclobutyl substitution is a key variable for achieving a distinct potency profile within this chemotype.

Enzyme Inhibition β-glucuronidase Benzothiazole Derivatives

N-Cyclobutyl-1,3-benzothiazole-6-carboxamide: Comparative Enzyme Inhibition Profile in the Context of N-Myristoyltransferase (NMT)

A structurally related analog, 2-[(cyclobutylcarbonyl)amino]-N-[2-[(naphthalen-2-ylmethyl)amino]ethyl]-1,3-benzothiazole-6-carboxamide, which shares both the cyclobutyl moiety and the benzothiazole-6-carboxamide core, exhibits potent inhibition of Candida albicans N-myristoyltransferase (NMT) with an IC50 of 0.028 µM (28 nM) [1]. In the same assay, closely related analogs with cyclopentyl or cyclohexyl substitutions in place of the cyclobutyl group displayed IC50 values of 0.015 µM and 0.0344 µM, respectively. This indicates that the cyclobutyl-containing analog resides within a narrow, potent range (15-34 nM) but is distinct from the most potent cyclopentyl variant [1].

Antifungal N-myristoyltransferase Benzothiazole

N-Cyclobutyl-1,3-benzothiazole-6-carboxamide: Assessment of Kinase and Phosphatase Off-Target Potential

The benzothiazole-6-carboxamide core is known to interact with a broad range of protein targets. However, the specific substitution pattern dictates selectivity. For instance, one benzothiazole-6-carboxamide derivative (BDBM88796) showed weak inhibition of tyrosine-protein phosphatase non-receptor type 11 with an IC50 of 1,970 nM [1], while another (BDBM48816) exhibited even weaker inhibition of Nuclear receptor corepressor 2 with an IC50 of 3,790 nM [2]. These data highlight the generally low affinity of this chemotype for these particular targets. In contrast, benzothiazole-6-carboxamides can be optimized for high potency against specific kinases like BRAFV600E, with some analogs demonstrating significant antiproliferative activity [3].

Selectivity Kinase Phosphatase Off-Target

N-Cyclobutyl-1,3-benzothiazole-6-carboxamide: Differentiated Physicochemical Profile Relative to Core Scaffold

The introduction of the cyclobutyl group onto the benzothiazole-6-carboxamide core results in a distinct physicochemical profile compared to simpler analogs. A direct comparator, N-(2-Methyl-1,3-benzothiazol-6-yl)cyclobutanecarboxamide (CAS 736149-86-3), which shares the cyclobutylcarboxamide moiety but has a methyl substitution on the benzothiazole ring, exhibits a calculated LogP of 2.20 and a density of 1.3±0.1 g/cm³ [1]. While data for the exact target compound is not publicly available, the structural similarity suggests the N-cyclobutyl derivative will possess comparable lipophilicity, a key determinant of membrane permeability and solubility. This contrasts with more polar benzothiazole-6-carboxamide derivatives, which may have lower LogP values and altered pharmacokinetic behavior .

Physicochemical Properties Lipophilicity Drug-likeness

N-Cyclobutyl-1,3-benzothiazole-6-carboxamide: Evidence-Based Application Scenarios for Research and Development


Antifungal Drug Discovery: Probing N-Myristoyltransferase (NMT) as a Target

Based on the demonstrated nanomolar potency of a closely related cyclobutyl-benzothiazole-6-carboxamide analog against Candida albicans NMT (IC50 = 28 nM) [1], N-cyclobutyl-1,3-benzothiazole-6-carboxamide is a rational starting point for hit-to-lead optimization campaigns targeting fungal NMT. Its use as a chemical probe can help validate NMT inhibition as a therapeutic strategy for treating systemic fungal infections, particularly in immunocompromised patients.

Medicinal Chemistry: Scaffold Optimization for β-Glucuronidase Inhibitors

The benzothiazole-6-carboxamide scaffold has been validated as a potent inhibitor of β-glucuronidase, with specific analogs achieving IC50 values as low as 2.26 µM, a 20-fold improvement over the standard inhibitor [2]. N-cyclobutyl-1,3-benzothiazole-6-carboxamide can serve as a key intermediate or comparator in structure-activity relationship (SAR) studies aimed at developing novel therapeutics for conditions where β-glucuronidase plays a pathological role, such as certain cancers and inflammatory diseases.

Kinase and Phosphatase Selectivity Profiling

Given that benzothiazole-6-carboxamides exhibit highly variable activity across different enzyme classes—ranging from weak inhibition of PTPN11 (IC50 = 1,970 nM) [3] to potent inhibition of specific kinases [4]—this compound is ideally suited as a tool compound in broad-panel kinase and phosphatase selectivity screens. Such studies are crucial for identifying novel targets and for understanding the polypharmacology of this chemotype, thereby guiding the development of more selective inhibitors.

Chemical Biology: Investigating the Histamine-3 Receptor (H3R)

Patent literature explicitly describes benzothiazole cyclobutyl amine derivatives as ligands for the histamine-3 receptor, a target implicated in cognitive disorders, sleep-wake regulation, and obesity [5]. N-cyclobutyl-1,3-benzothiazole-6-carboxamide, as a structurally related member of this class, is a valuable probe for exploring H3R pharmacology and for use in receptor binding and functional assays to elucidate downstream signaling pathways.

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